molecular formula C10H16N4O2 B1453919 6-hydrazinyl-N-(3-methoxypropyl)nicotinamide CAS No. 1250751-40-6

6-hydrazinyl-N-(3-methoxypropyl)nicotinamide

Cat. No. B1453919
CAS RN: 1250751-40-6
M. Wt: 224.26 g/mol
InChI Key: WFQFTGJKNGFYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydrazinyl-N-(3-methoxypropyl)nicotinamide, commonly known as HMT, is a hydrazone derivative of nicotinamide, a form of vitamin B3. HMT is a promising compound for its potential applications in scientific research, as it has demonstrated various biochemical and physiological effects in laboratory experiments. Furthermore, several possible future directions for further research will be discussed.

Mechanism Of Action

The mechanism of action of HMT is not fully understood. However, it is believed to work by scavenging free radicals and reactive oxygen species, which are responsible for oxidative stress. It is also believed to work by modulating the activity of various enzymes and proteins involved in inflammation and cell death. Additionally, it is believed to work by binding to and inhibiting certain receptors involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
HMT has been demonstrated to have various biochemical and physiological effects. In laboratory experiments, it has been shown to have antioxidant activity, anti-inflammatory effects, and cell-protective effects. It has also been demonstrated to have beneficial effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, it has been demonstrated to have beneficial effects on various physiological processes, such as metabolism, energy production, and immunity.

Advantages And Limitations For Lab Experiments

The use of HMT in laboratory experiments has several advantages. It is easily synthesized and can be stored for long periods of time. Furthermore, it has been demonstrated to have various biochemical and physiological effects, making it a useful tool for studying various diseases and physiological processes. However, there are also some limitations to using HMT in laboratory experiments. It is not very soluble in water, making it difficult to use in some experiments. Additionally, its effects on certain diseases or physiological processes are not yet fully understood, making it difficult to draw conclusions from experiments using HMT.

Future Directions

There are several possible future directions for further research on HMT. One possible direction is to further investigate its effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research could be conducted to determine the mechanism of action of HMT and to identify other potential therapeutic applications. Furthermore, further research could be conducted to investigate the potential side effects of HMT and to develop methods to optimize its use in laboratory experiments. Finally, further research could be conducted to investigate the potential synergistic effects of combining HMT with other compounds.

Scientific Research Applications

HMT has been used in various scientific research applications. It is a useful tool for studying the effects of oxidative stress on cells, as it has been demonstrated to have antioxidant activity. It has also been used to study the effects of inflammation, as it has been shown to have anti-inflammatory properties. Furthermore, HMT has been used to study the effects of cell death, as it has been demonstrated to have cell-protective effects. Additionally, HMT has been used to study the effects of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

6-hydrazinyl-N-(3-methoxypropyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-16-6-2-5-12-10(15)8-3-4-9(14-11)13-7-8/h3-4,7H,2,5-6,11H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQFTGJKNGFYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CN=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydrazinyl-N-(3-methoxypropyl)nicotinamide

Synthesis routes and methods

Procedure details

A solution of 6-chloro-N-(3-methoxypropyl)nicotinamide (6.6 g, 28.9 mmol) and hydrazine (4.53 mL, 144 mmol) in isopropanol (100 mL) was heated at 80° C. for 21 h. More hydrazine (3 mL) was added and heating continued at 80° C. for 24 h. The reaction was then concentrated in vacuo to give a tan oil which was reconcentrated from toluene to give the title compound as its hydrochloride salt as a white solid in quantitative yield. MS m/z 225 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.66-1.78 (m, 2H) 3.18-3.30 (m, 5H) 3.35 (t, J=6.3 Hz, 2H) 6.68 (d, J=8.8 Hz, 1H) 7.87 (dd, J=8.8, 2.3 Hz, 1H) 7.99 (br. s., 1H) 8.20 (t, J=5.6 Hz, 1H) 8.49 (dd, J=2.4, 0.6 Hz, 1H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
4.53 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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